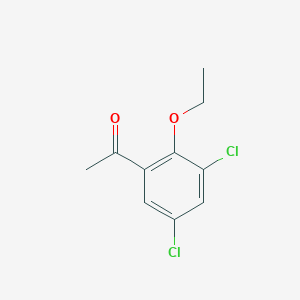

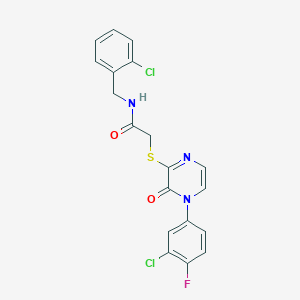

![molecular formula C9H16F3NO2S B2794314 Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate CAS No. 2244064-22-8](/img/structure/B2794314.png)

Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The tert-butyl group is a type of alkyl substituent with the formula -C(CH3)3. It’s derived from isobutane and is often used in organic chemistry due to its unique reactivity pattern .

Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would typically include a central carbon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s often used in chemical transformations due to its crowded nature, which can influence the course of reactions .Physical And Chemical Properties Analysis

Physical and chemical properties would depend on the specific compound. For example, a compound with a tert-butyl group might be a powder at room temperature .科学研究应用

Organic Synthesis

This compound is used in organic synthesis, particularly in the preparation of chiral building blocks . The tert-butyl group provides steric bulk, which is beneficial in stereoselective reactions . The trifluoromethylthio moiety can act as a leaving group or be transformed into other functional groups, making it versatile for various synthetic routes.

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features are valuable for the design of bioactive molecules . The trifluoromethylthio group is often found in pharmaceuticals due to its lipophilic nature, which can improve membrane permeability and metabolic stability .

Material Science

The tert-butyl group’s unique reactivity pattern is exploited in material science. It can be used to modify the surface properties of materials or as a protective group during the synthesis of complex molecules .

Fungicidal Agents

Compounds with the trifluoromethylthio group have shown potential as fungicidal agents . They can be synthesized into various derivatives that exhibit high activity against fungal pathogens, which is crucial for agricultural applications .

Enzyme Inhibition

The compound can serve as a precursor for enzyme inhibitors. By modifying the functional groups, researchers can create inhibitors that target specific enzymes involved in disease processes .

Catalysis

In catalysis, the tert-butyl group can influence the reactivity and selectivity of catalysts. It can be used to stabilize reactive intermediates or to create a steric environment that favors certain reaction pathways .

Drug Discovery

The compound’s framework is significant in drug discovery, especially for the development of central nervous system (CNS) drugs . The trifluoromethylthio moiety is known to enhance binding affinity to CNS receptors .

Corrosion Inhibition

Lastly, the compound’s derivatives can act as corrosion inhibitors. The trifluoromethylthio group can form stable films on metal surfaces, protecting them from corrosion, which is important in industrial applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDUBPWHLIKALL-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

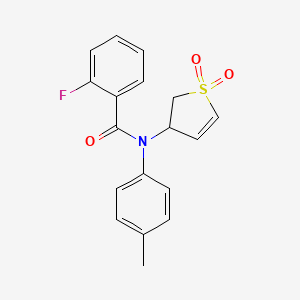

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)

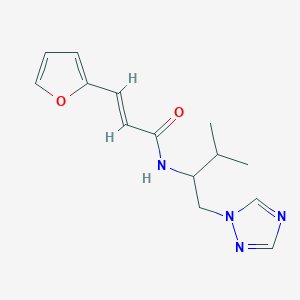

![N-[(5-Methyl-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2794238.png)

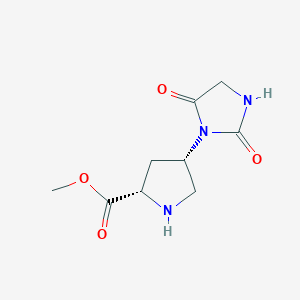

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2794241.png)

![1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B2794242.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2794243.png)

![N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2794246.png)